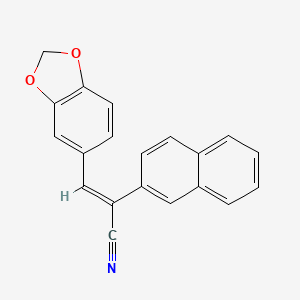![molecular formula C24H31N3O B5407210 2-[methyl(2-phenylethyl)amino]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide](/img/structure/B5407210.png)
2-[methyl(2-phenylethyl)amino]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[methyl(2-phenylethyl)amino]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide, commonly known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPI is a selective dopamine D2 receptor antagonist that has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
MPPI acts as a selective dopamine D2 receptor antagonist, blocking the binding of dopamine to these receptors. This leads to a decrease in dopamine signaling, which can have various effects depending on the location of the receptors in the brain. In Parkinson's disease, for example, the loss of dopamine-producing neurons in the substantia nigra leads to a decrease in dopamine signaling in the striatum, resulting in motor dysfunction. By blocking dopamine signaling in the striatum, MPPI can improve motor function in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
MPPI has been shown to have various biochemical and physiological effects, including a decrease in dopamine release and an increase in the release of other neurotransmitters such as acetylcholine and glutamate. MPPI has also been shown to decrease the activity of certain enzymes involved in dopamine synthesis and metabolism, leading to a decrease in dopamine levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPI in lab experiments is its high selectivity for dopamine D2 receptors, which allows for precise manipulation of dopamine signaling. However, one limitation is that MPPI is not a commonly used drug, and its synthesis can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on MPPI. One area of interest is its potential use in the treatment of addiction, as studies have shown that MPPI can reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of schizophrenia, as studies have shown that MPPI can improve cognitive function in animal models of the disease. Additionally, further research is needed to elucidate the exact mechanisms of action of MPPI and its potential side effects.
Métodos De Síntesis
The synthesis of MPPI involves the condensation of 2-indanecarboxylic acid with N-(2-pyrrolidinylmethyl)-2-phenylethylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
MPPI has been extensively studied for its potential use in the treatment of various neurological disorders. Studies have shown that MPPI has a high affinity for dopamine D2 receptors, which are involved in the regulation of motor function, reward, and cognition. MPPI has been shown to improve motor function in animal models of Parkinson's disease and reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
2-[methyl(2-phenylethyl)amino]-N-[[(2S)-pyrrolidin-2-yl]methyl]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-27(15-13-19-8-3-2-4-9-19)24(16-20-10-5-6-11-21(20)17-24)23(28)26-18-22-12-7-14-25-22/h2-6,8-11,22,25H,7,12-18H2,1H3,(H,26,28)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLCJEGIBSCSLS-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCC4CCCN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NC[C@@H]4CCCN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[2-(2-ethoxy-3-methoxyphenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone](/img/structure/B5407127.png)
![8-(5-phenoxy-2-furoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5407143.png)
![5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methoxyphenol](/img/structure/B5407148.png)

![4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5407162.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5407178.png)
![5-[(3-acetylphenoxy)methyl]-N-(2-hydroxyethyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5407192.png)
![6-(2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5407197.png)
![3-(4-fluorophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5407215.png)
![methyl 4-{[3-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5407223.png)
![1-(3-methyl-2-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5407228.png)
![1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5407233.png)
![N-ethyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5407235.png)
![4-[((2R,5S)-5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5407243.png)
